

Application Notes and Protocols for In Vivo Administration of SD-436

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Compound of Interest		
Compound Name:	SD-436	
Cat. No.:	B15614987	Get Quote

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Introduction

SD-436 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to degrade Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a transcription factor that is persistently activated in a variety of human cancers, STAT3 is a compelling therapeutic target.[2][4] **SD-436** functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein, leading to the suppression of its downstream transcriptional network.[3] This targeted degradation has been shown to inhibit the growth of leukemia and lymphoma cell lines by inducing cell-cycle arrest and/or apoptosis.[2] In vivo studies using xenograft models have demonstrated that **SD-436** can achieve complete and long-lasting tumor regression.[2][5]

These application notes provide a comprehensive overview of the in vivo administration of **SD-436**, including recommended protocols, quantitative data from preclinical studies, and a visualization of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of **SD-436** as reported in preclinical studies.

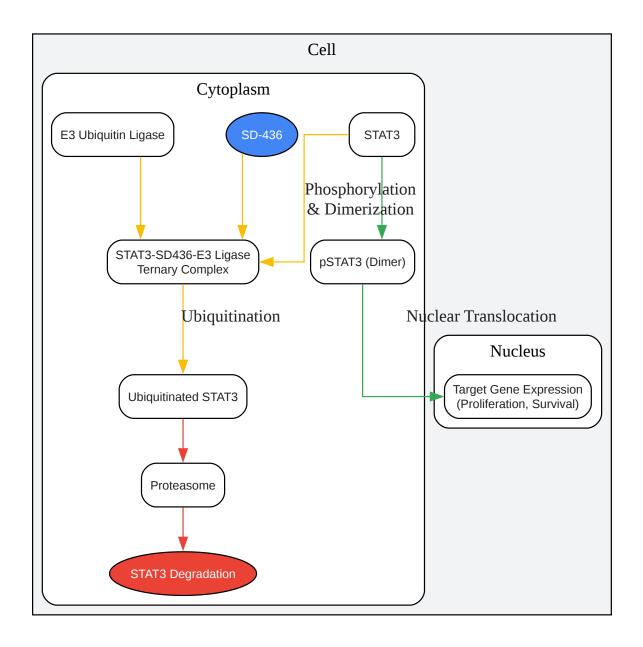


Parameter	Value	Animal Model	Administration Route	Source
Effective Dose (Single Administration)	5 mg/kg	Mouse	Intravenous (IV)	[5]
Dose for 76% Tumor Regression	5 mg/kg	MOLM-16 Leukemia Xenograft	Not Specified	[3]
Dose for Complete Tumor Regression	10 and 20 mg/kg	MOLM-16 Leukemia Xenograft	Not Specified	[3]
Dose for Complete & Lasting Tumor Regression	25 mg/kg (weekly)	SU-DHL-1 Xenograft	Not Specified	[3]
In Vitro DC50	0.5 μΜ	Not Specified	Not Applicable	[1][3]
Plasma Stability (T1/2)	>120 min	Mouse, Rat, Dog, Monkey, Human	Not Applicable	[3]

Signaling Pathway and Mechanism of Action

SD-436 operates through a PROTAC-mediated degradation mechanism targeting the STAT3 signaling pathway. The canonical STAT3 pathway is initiated by cytokine receptor activation, leading to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor for genes involved in cell proliferation and survival.[4] **SD-436**, as a bifunctional molecule, binds to both STAT3 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.





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Caption: Mechanism of **SD-436** mediated STAT3 degradation.

Experimental Protocols

I. Preparation of **SD-436** for In Vivo Administration



This protocol is based on the known solubility of **SD-436** and common formulation practices for similar compounds.

Materials:

- SD-436 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade[1]
- PEG300 (Polyethylene glycol 300), sterile
- Tween 80, sterile
- Corn oil, sterile or sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Sterile syringes and needles

Procedure:

- Stock Solution Preparation:
 - Aseptically weigh the required amount of SD-436 powder.
 - Prepare a stock solution by dissolving SD-436 in 100% DMSO.[1] For example, a 10 mg/mL stock solution. Vortex until fully dissolved.
- Vehicle Preparation (Example Formulation):
 - A common vehicle for in vivo administration consists of a mixture of solvents to ensure solubility and biocompatibility. A suggested starting formulation is:
 - 5-10% DMSO
 - 40% PEG300
 - 5% Tween 80



- 45-50% Saline or Water
- \circ Prepare the vehicle by mixing the components in a sterile tube. For example, to prepare 1 mL of vehicle, mix 100 μ L DMSO, 400 μ L PEG300, 50 μ L Tween 80, and 450 μ L sterile saline.
- Final Dosing Solution Preparation:
 - Dilute the SD-436 stock solution with the prepared vehicle to achieve the final desired concentration for injection.
 - \circ For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 μ L of the stock solution to 900 μ L of the vehicle.
 - Vortex the final dosing solution thoroughly to ensure homogeneity.
- II. In Vivo Administration via Intravenous (IV) Injection

This protocol outlines the procedure for a single intravenous administration of **SD-436** in a mouse xenograft model.

Materials:

- Prepared SD-436 dosing solution
- Mouse xenograft model (e.g., MOLM-16 or SU-DHL-1)
- Insulin syringes (e.g., 29-gauge)
- Mouse restrainer
- Heat lamp or warming pad
- 70% Ethanol

Procedure:

Animal Preparation:

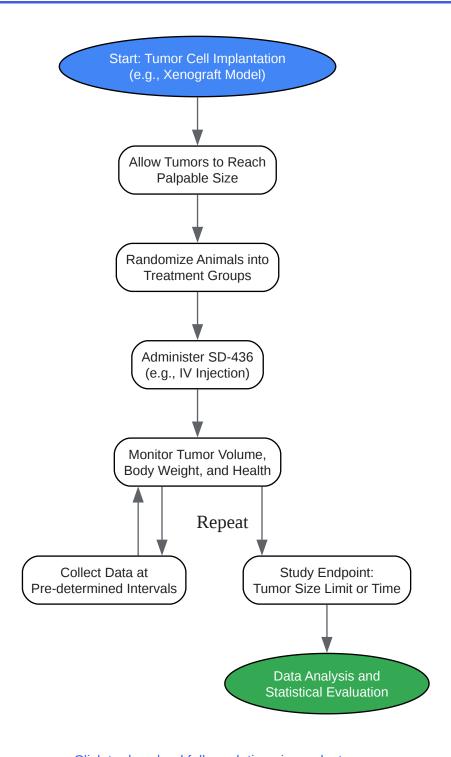


- Acclimate the mice to the experimental conditions.
- Gently warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.
- Place the mouse in a suitable restrainer.
- Wipe the tail with 70% ethanol to sterilize the injection site.
- Intravenous Injection:
 - Draw the appropriate volume of the SD-436 dosing solution into an insulin syringe. The volume will depend on the mouse's weight and the desired dose (e.g., for a 20g mouse and a 5 mg/kg dose, inject 100 μL of a 1 mg/mL solution).
 - Position the bevel of the needle upwards and carefully insert it into one of the lateral tail veins.
 - Slowly inject the solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
 - Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
- Post-Injection Monitoring:
 - Return the mouse to its cage and monitor for any immediate adverse reactions.
 - Continue to monitor the animal's health, body weight, and tumor volume according to the study design.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of **SD-436**.





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Caption: Workflow for an in vivo efficacy study of SD-436.

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